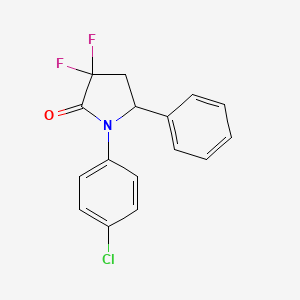
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with difluoroacetophenone under basic conditions to form an intermediate, which is then cyclized to produce the desired pyrrolidinone. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Addition: The compound can also participate in addition reactions with electrophiles, leading to the formation of various adducts.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3,3-difluoro-5-methylpyrrolidin-2-one: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
1-(4-Chlorophenyl)-3,3-difluoro-5-ethylpyrrolidin-2-one: The presence of an ethyl group instead of a phenyl group also results in distinct properties and applications.
1-(4-Chlorophenyl)-3,3-difluoro-5-isopropylpyrrolidin-2-one: The isopropyl group further alters the compound’s characteristics, making it suitable for different applications.
Propriétés
Formule moléculaire |
C16H12ClF2NO |
|---|---|
Poids moléculaire |
307.72 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C16H12ClF2NO/c17-12-6-8-13(9-7-12)20-14(10-16(18,19)15(20)21)11-4-2-1-3-5-11/h1-9,14H,10H2 |
Clé InChI |
UXMBRJXUCDHBJJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C(=O)C1(F)F)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


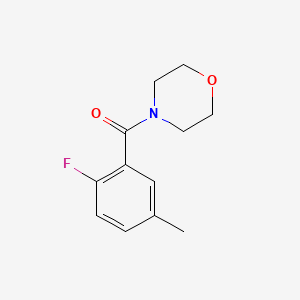
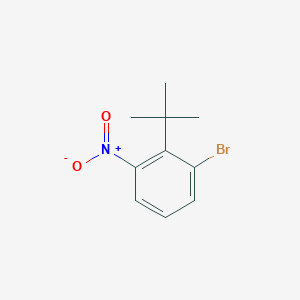

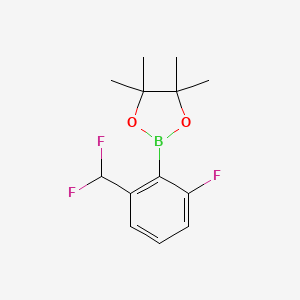
![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)

![4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B14025006.png)

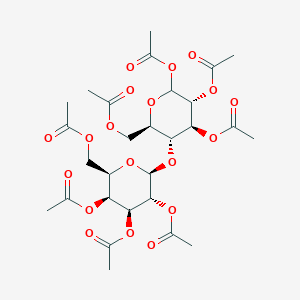
![(S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14025019.png)
![1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B14025024.png)
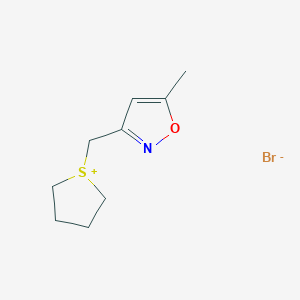
![3',6'-diamino-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14025035.png)

